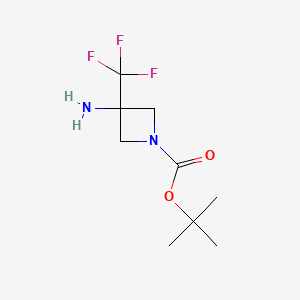

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

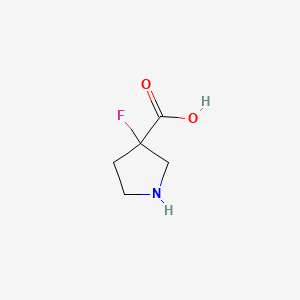

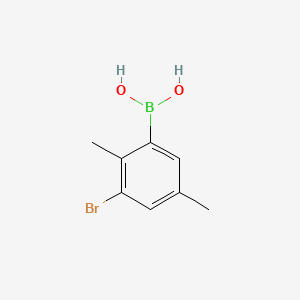

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H15F3N2O2 . It has a molecular weight of 240.22 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate consists of nine carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .科学的研究の応用

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes, which are valuable in the development of pharmaceuticals and agrochemicals. Methods of Application:

- Catalysis: DBU-catalysed Horner–Wadsworth–Emmons reactions are employed for the preparation of the starting materials. Results: The application of this method has led to the efficient creation of a series of spirocyclic compounds, which are confirmed via NMR spectroscopy and HRMS investigations .

Peptide Synthesis

Scientific Field

Biochemistry Application Summary: Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is utilized in the synthesis of dipeptides, which are the building blocks of proteins. Methods of Application:

- Coupling Reagents: Commonly used coupling reagents are employed for amide formation without the addition of base. Results: The synthesis approach has yielded dipeptides in satisfactory yields within 15 minutes, demonstrating the efficiency of Boc-AAILs in peptide synthesis .

Medicinal Chemistry

Scientific Field

Pharmaceutical Sciences Application Summary: The compound serves as a precursor for the synthesis of heterocyclic amino acid derivatives, which have potential therapeutic applications. Methods of Application:

- Cross-Coupling: Suzuki–Miyaura cross-coupling reactions are performed for the diversification of the derivatives. Results: Novel heterocyclic compounds have been synthesized, which exhibit a variety of biological activities confirmed by spectroscopic analysis .

Asymmetric Synthesis

Scientific Field

Chiral Chemistry Application Summary: The compound is used in the asymmetric synthesis of chiral molecules, which are important for creating enantiomerically pure pharmaceuticals. Methods of Application:

- Cleavage: Post-reaction, the group is readily cleaved by treatment with acid. Results: This method has enabled the activation of imines for the addition of various nucleophiles, leading to the synthesis of chiral molecules .

Heterocyclic Chemistry

Scientific Field

Organic Chemistry Application Summary: The compound is involved in the preparation of azetidine-containing molecules, which are used in a wide range of synthetic products. Methods of Application:

- Derivatization: Further functionalization is achieved through various organic transformations. Results: The process has resulted in the creation of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, expanding the utility of azetidines in synthetic chemistry .

Chemical Biology

Scientific Field

Chemical Biology Application Summary: The compound is explored for its role in modulating biological systems, particularly in the study of enzyme-substrate interactions. Methods of Application:

- Binding Studies: Affinity chromatography and other binding assays are conducted to evaluate the interaction strength. Results: Studies have shown that the compound can effectively inhibit certain enzymes, providing insights into their mechanism of action and potential for drug development .

Organic Synthesis

Scientific Field

- Catalysis: DBU-catalysed Horner–Wadsworth–Emmons reactions are employed for the preparation of the starting materials. Results: The application of this method has led to the efficient creation of a series of spirocyclic compounds, which are confirmed via NMR spectroscopy and HRMS investigations .

Peptide Synthesis

Scientific Field

- Coupling Reagents: Commonly used coupling reagents are employed for amide formation without the addition of base. Results: The synthesis approach has yielded dipeptides in satisfactory yields within 15 minutes, demonstrating the efficiency of Boc-AAILs in peptide synthesis .

Medicinal Chemistry

Scientific Field

- Cross-Coupling: Suzuki–Miyaura cross-coupling reactions are performed for the diversification of the derivatives. Results: Novel heterocyclic compounds have been synthesized, which exhibit a variety of biological activities confirmed by spectroscopic analysis .

Asymmetric Synthesis

Scientific Field

- Cleavage: Post-reaction, the group is readily cleaved by treatment with acid. Results: This method has enabled the activation of imines for the addition of various nucleophiles, leading to the synthesis of chiral molecules .

Heterocyclic Chemistry

Scientific Field

- Derivatization: Further functionalization is achieved through various organic transformations. Results: The process has resulted in the creation of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, expanding the utility of azetidines in synthetic chemistry .

Chemical Biology

Scientific Field

特性

IUPAC Name |

tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAKIPUXJZWAKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)

![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)